Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-26-19(25)17-12-7-3-6-10-15(12)28-18(17)23-16(24)11-27-20-21-13-8-4-5-9-14(13)22-20/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYCGQTZBBVGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360486 | |
| Record name | ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5914-49-8 | |
| Record name | ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Characterization Data
The compound is characterized using standard analytical techniques:
Reaction Mechanisms and Conditions
The synthesis involves multiple reaction types:
Knövenagel Condensation
Used to form acrylamido derivatives from the amino-ester intermediate. For example, condensation with substituted benzaldehydes in toluene containing piperidine and acetic acid under reflux (5–6 hours) .
Thioester Formation
Reactions with isothiocyanates (e.g., ethyl isothiocyanate) lead to cyclization products, such as benzo thieno[2,3-d] thiazin-4-one derivatives .
Acylation and Alkylation
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Chloroacetyl chloride reacts with 1 to form acylated esters .
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Alkylation of nitrogen sites (e.g., with cyclohexylamine) is achieved via nucleophilic substitution .
Structural Variants and Analogues
Several structurally related compounds exhibit distinct reactivity profiles:
Scientific Research Applications
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s benzimidazole moiety is known for its biological activity, including antibacterial, antifungal, and anticancer properties.
Materials Science: The thiophene ring can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites, disrupting their normal function.
DNA Intercalation: The compound can intercalate into DNA, interfering with replication and transcription processes.
Signal Transduction Pathways: The compound can modulate signal transduction pathways by interacting with specific receptors or proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s structural analogs differ primarily in substituents on the acetamido group and the heterocyclic system. Key examples include:
Key Observations :
Key Observations :
Key Observations :
- The cyanoacrylamido analogs exhibit notable antioxidant and anti-inflammatory activities, likely due to the electrophilic α,β-unsaturated carbonyl group .
- The target compound’s benzo[d]imidazole-thio group may confer distinct receptor-binding profiles, though direct biological data are lacking .
Biological Activity
Ethyl 2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and antioxidant properties.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Benzothiophene Core : The initial step typically involves the synthesis of the tetrahydrobenzo[b]thiophene framework through cyclization reactions involving appropriate precursors.
- Introduction of the Benzoimidazole Moiety : The benzoimidazole group is introduced via thiolation reactions, where thiol derivatives are reacted with acetamides.
- Final Esterification : The final compound is obtained by esterification using ethyl chloroacetate or similar reagents.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
The antimicrobial activity of this compound has been evaluated against various bacterial strains. The results indicate that this compound exhibits significant antibacterial properties:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays including DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP). The results are summarized in the following table:
| Assay Method | IC50 Value (µg/mL) | Standard Comparison |
|---|---|---|
| DPPH Scavenging | 25 | Ascorbic Acid: 20 |
| FRAP | 30 | Trolox: 25 |
The compound demonstrated a strong ability to scavenge free radicals and reduce ferric ions, indicating its potential as an antioxidant agent.
Case Studies and Research Findings
In recent studies focusing on similar compounds with benzimidazole and benzo[b]thiophene moieties, it was found that modifications in substituents significantly influenced biological activity. For instance:
- Modification Impact : Compounds with hydroxyl groups at specific positions exhibited enhanced antibacterial activity compared to their methoxy counterparts.
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups on the aromatic rings improved both antimicrobial and antioxidant activities.
These findings underscore the importance of structural modifications in optimizing the biological activities of thiophene derivatives.
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the tetrahydrobenzo[b]thiophene core. For example:
- Step 1 : Start with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Introduce the acetamido linker via coupling with 1H-benzimidazole-2-thiol derivatives using activating agents like HATU in DMF or DIPEA in DMSO .
- Step 2 : Optimize reaction time and solvent. Evidence shows reflux in ethanol (8–12 hours) or DMF (30 minutes) achieves moderate-to-high yields (65–80%) .
- Purification : Recrystallization from ethanol or alcohol mixtures is common .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- IR Spectroscopy : Confirm NH (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-H stretches .
- NMR : Use -NMR to identify thiophene protons (δ 2.5–3.5 ppm for tetrahydro protons) and benzimidazole aromatic signals (δ 7.0–8.5 ppm). -NMR resolves carbonyl carbons (δ 160–170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M via ESI-MS) and fragmentation patterns .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Mechanistic Studies : For compounds with mixed activity (e.g., NMDAR modulation vs. apoptosis induction), use single-channel electrophysiology (as in EU1794-4 studies) to dissect ion permeability changes .
- Structure-Activity Relationship (SAR) : Compare analogs with varied substituents (e.g., benzimidazole vs. imidazole) to isolate critical pharmacophores .
- Dose-Response Analysis : Address incomplete inhibition (e.g., submaximal NMDAR blockade) by testing concentration gradients and co-application with agonists .
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Docking Studies : Model interactions with target receptors (e.g., RORγt or acetylcholinesterase) using software like AutoDock. Focus on the acetamido linker and benzimidazole orientation .
- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to predict binding affinity .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .
Q. What experimental designs are suitable for evaluating in vivo efficacy and pharmacokinetics?
- Apoptosis Models : Use xenograft mice (e.g., breast cancer models) with intraperitoneal dosing (10–50 mg/kg) and monitor tumor regression via bioluminescence .
- Pharmacokinetics : Conduct LC-MS/MS plasma analysis to determine half-life, C, and bioavailability. Note that ester groups may enhance membrane permeability but reduce metabolic stability .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
